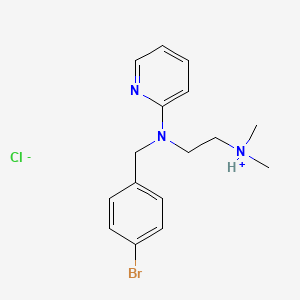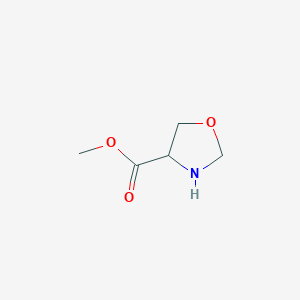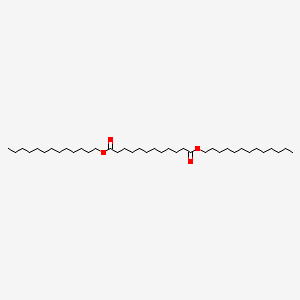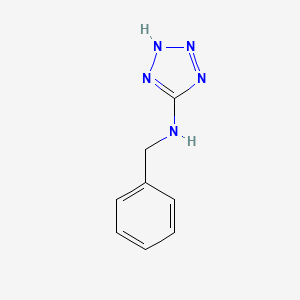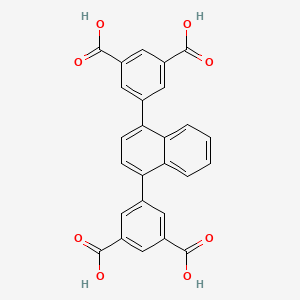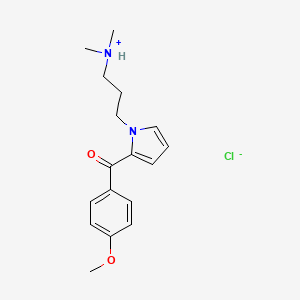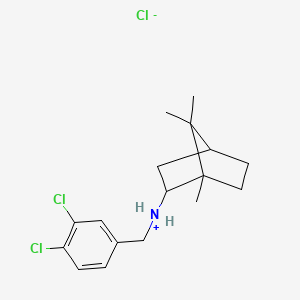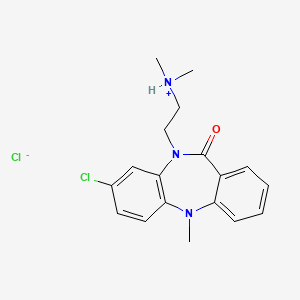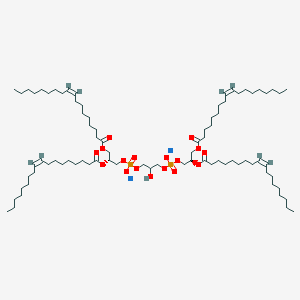
1,1',2,2'-Tetraoleoyl cardiolipin(disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in mitochondrial function, particularly in the process of oxidative phosphorylation. This compound is characterized by its four oleoyl groups attached to the glycerol backbone, making it a significant component in the study of mitochondrial biology and related disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) typically involves the esterification of glycerol with oleic acid. The process can be summarized as follows:
Esterification: Glycerol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques like column chromatography or recrystallization.
Conversion to Disodium Salt: The purified tetraoleoyl cardiolipin is then converted to its disodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of 1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Continuous Purification: Use of industrial-scale chromatography or crystallization techniques.
Salt Conversion: Conversion to the disodium salt form using sodium hydroxide in large reactors.
化学反应分析
Types of Reactions
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or cytochrome c, it can undergo oxidation, leading to the formation of oxidized cardiolipin species.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, releasing oleic acid and glycerol.
Substitution: Certain substitution reactions can occur, where the oleoyl groups are replaced by other fatty acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cytochrome c, and other reactive oxygen species.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Fatty acid chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Oxidized cardiolipin species.
Hydrolysis: Oleic acid and glycerol.
Substitution: Cardiolipin derivatives with different fatty acid chains.
科学研究应用
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Essential for studying mitochondrial function, membrane structure, and dynamics.
Medicine: Investigated for its role in mitochondrial disorders, such as Barth syndrome, and its potential therapeutic applications.
Industry: Utilized in the formulation of liposomal drug delivery systems and other biotechnological applications.
作用机制
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) exerts its effects primarily through its role in the mitochondrial membrane. It is essential for the proper functioning of several inner mitochondrial membrane proteins, including respiratory chain complexes. The compound participates in mitochondrial oxidative phosphorylation by stabilizing these protein complexes and facilitating efficient electron transport. Additionally, it plays a role in apoptosis by interacting with cytochrome c and other apoptotic factors.
相似化合物的比较
Similar Compounds
1,1’,2,2’-Tetrapalmitoyl cardiolipin (disodium salt): Similar structure but with palmitoyl groups instead of oleoyl groups.
1,1’,2,2’-Tetramyristoyl cardiolipin (disodium salt): Contains myristoyl groups.
1,1’,2,2’-Tetraarachidonoyl cardiolipin (disodium salt): Contains arachidonoyl groups.
Uniqueness
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) is unique due to its specific fatty acid composition, which influences its biophysical properties and interactions with mitochondrial proteins. The presence of oleoyl groups provides distinct fluidity and stability to the mitochondrial membrane, making it particularly important for studies related to mitochondrial function and disorders.
属性
分子式 |
C81H148Na2O17P2 |
|---|---|
分子量 |
1502.0 g/mol |
IUPAC 名称 |
disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C81H150O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b37-33-,38-34-,39-35-,40-36-;;/t76-,77-;;/m1../s1 |
InChI 键 |
HRSSZYQZKAQQME-VXEUWOLISA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


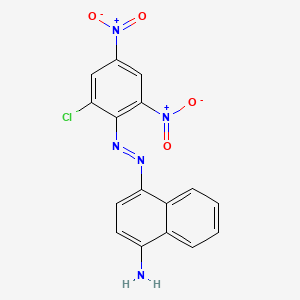

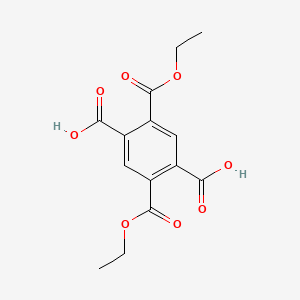
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
